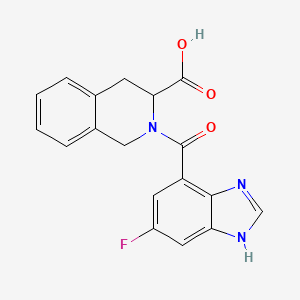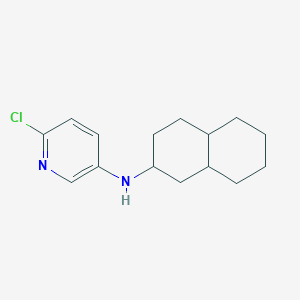![molecular formula C15H17ClN2 B7627560 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It was first synthesized by Takeda Pharmaceutical Company, Japan, and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine works by inhibiting the activity of BTK, a kinase that is involved in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells in lymphoma and leukemia. By inhibiting BTK activity, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including BTK, which plays a critical role in the survival and proliferation of cancer cells. This compound can induce cell death and inhibit the growth of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine is its specificity for BTK, which makes it a promising candidate for cancer treatment. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its relatively short half-life, which can make it difficult to maintain consistent drug levels over time.
Direcciones Futuras
There are several future directions for the research and development of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine. One area of focus is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to optimize patient selection and treatment strategies. Finally, there is also potential for the development of this compound as a treatment for other diseases, such as autoimmune disorders, where BTK plays a critical role in disease pathogenesis.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. Future research is needed to optimize treatment strategies and identify biomarkers that can predict response to this compound.
Métodos De Síntesis
The synthesis of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine involves several steps, starting with the reaction of 2-chloropyridine with 2,4,6-trimethylbenzaldehyde to form an intermediate product. This is then reacted with methylamine and chloroacetyl chloride to yield the final product, this compound. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases, including BTK, which plays a critical role in the survival and proliferation of cancer cells. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma.
Propiedades
IUPAC Name |
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-10-7-11(2)13(12(3)8-10)9-17-15-6-4-5-14(16)18-15/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEMIFXSBSYJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2=NC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-(1,3-thiazol-4-ylmethyl)methanamine](/img/structure/B7627479.png)
![N-[(4-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627486.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627499.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627504.png)

![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
